![molecular formula C13H20N2O5S B049026 N-Isobutyl-N-[4-Methoxyphenylsulfonyl]glycylhydroxamsäure CAS No. 161314-17-6](/img/structure/B49026.png)

N-Isobutyl-N-[4-Methoxyphenylsulfonyl]glycylhydroxamsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

NNGH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf MMPs abzielen.

Wirkmechanismus

NNGH entfaltet seine Wirkung durch die Hemmung der Aktivität von Matrixmetalloproteinase 3 (MMP-3). MMP-3 ist am Abbau von extrazellulären Matrixkomponenten beteiligt, und seine Hemmung durch NNGH führt zur Unterdrückung von proinflammatorischen Zytokinen und der Aktivität von Nuclear Factor Kappa B (NF-κB), Activator Protein 1 (AP-1) und Mitogen-aktivierten Proteinkinasen (MAPKs) in Lipopolysaccharid (LPS)-stimulierten Mikroglia . Dies deutet auf eine Rolle von MMP-3 bei Neuroinflammation hin und unterstreicht die potenziellen therapeutischen Anwendungen von NNGH .

Wirkmechanismus

Target of Action

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid, also known as NNGH, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a large class of zinc-dependent enzymes that belong to the family of proteolytic enzymes . They are involved in various physiological cellular processes and pathologies . The specific MMPs targeted by NNGH include Stromelysin-2, Macrophage metalloelastase, Stromelysin-1, and Matrix metalloproteinase-20 .

Mode of Action

NNGH acts as a potent and cell-permeable inhibitor of these MMPs . It blocks the activity of these enzymes, thereby preventing them from carrying out their normal functions .

Biochemical Pathways

The inhibition of MMPs by NNGH affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . By inhibiting these enzymes, NNGH can potentially affect all these processes.

Pharmacokinetics

It is known that nngh is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of MMPs by NNGH has several effects at the molecular and cellular levels. For instance, it has been used to study the role of MMP-3 (stromelysin 1) in biological systems . Inhibition of MMP-3 with NNGH significantly suppressed the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia, suggesting a role for MMP-3 in neuroinflammation .

Biochemische Analyse

Biochemical Properties

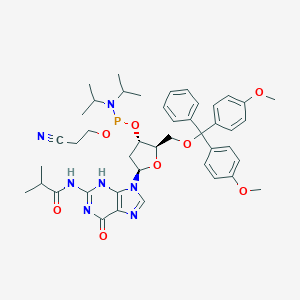

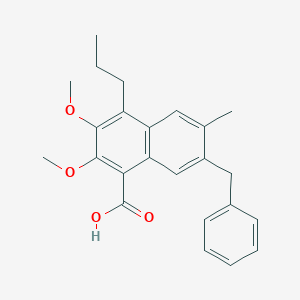

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid interacts with matrix metalloproteinases (MMPs), specifically MMP-3 . The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .

Cellular Effects

N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid has significant effects on various types of cells and cellular processes. It has been shown to suppress the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia .

Molecular Mechanism

The molecular mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid involves its binding interactions with biomolecules and enzyme inhibition. The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .

Vorbereitungsmethoden

NNGH kann durch eine Reihe chemischer Reaktionen unter Verwendung geeigneter Reagenzien und Bedingungen synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von N-Isobutylglycin mit 4-Methoxybenzolsulfonylchlorid, um das entsprechende Sulfonamid zu bilden. Dieser Zwischenstoff wird dann mit Hydroxylamin behandelt, um NNGH zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

NNGH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: NNGH kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.

Substitution: NNGH kann Substitutionsreaktionen eingehen, bei denen die Hydroxamsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

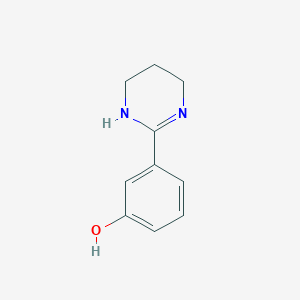

NNGH ist unter den MMP-Hemmern aufgrund seiner hohen Potenz und Zellpermeabilität einzigartig. Ähnliche Verbindungen umfassen:

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycylhydroxamsäurederivate: Diese Verbindungen haben eine ähnliche Struktur und einen ähnlichen Wirkmechanismus, können sich aber in ihrer Potenz und Selektivität für verschiedene MMPs unterscheiden.

Andere MMP-Hemmer: Verbindungen wie Batimastat und Marimastat hemmen ebenfalls MMPs, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen MMP-Zielen.

Eigenschaften

IUPAC Name |

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXORZYIXSWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161314-17-6 | |

| Record name | NNGH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNGH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

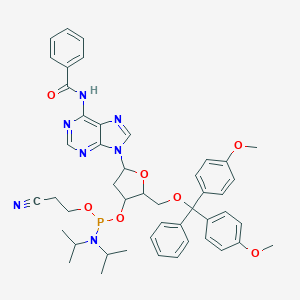

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?

A: NNGH acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.

Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like NNGH?

A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.

Q3: What are the limitations of NNGH as a therapeutic agent, and how have researchers attempted to address these limitations?

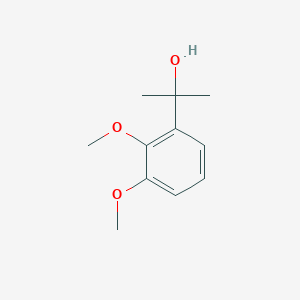

A: Despite its high affinity for MMPs, NNGH suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.

Q4: What structural insights have been gained from studying the interaction of NNGH with MMP-12?

A: X-ray crystallography and NMR studies have provided detailed insights into how NNGH interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of NNGH chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.

Q5: What are the implications of understanding the structure-activity relationship (SAR) of NNGH and its analogs?

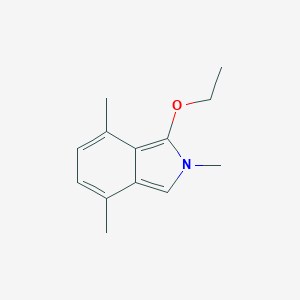

A: Understanding how specific structural modifications of NNGH affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)